3-(4-aminophenyl)-N-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(4-Aminophenyl)-N-methylpropanamide is a chemical entity that can be inferred to possess an amide functional group, an aminophenyl moiety, and a methyl group attached to the nitrogen of the propanamide. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to hypothesize about the properties and reactivity of 3-(4-Aminophenyl)-N-methylpropanamide.

Synthesis Analysis

The synthesis of compounds with similar structures to 3-(4-Aminophenyl)-N-methylpropanamide involves multi-step reactions, including amination, condensation, and cyclization processes . For instance, the synthesis of various indazole carboxamides is achieved by condensation of isocyanates with amines, which is a reaction that could potentially be applied to the synthesis of 3-(4-Aminophenyl)-N-methylpropanamide by choosing appropriate starting materials and reaction conditions.

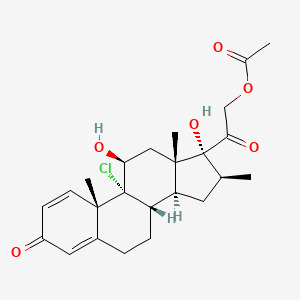

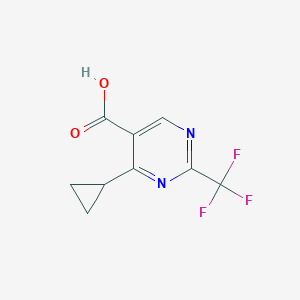

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(4-Aminophenyl)-N-methylpropanamide has been determined using X-ray crystallography . These structures are characterized by specific bond lengths and angles that define their three-dimensional conformation. The presence of aromatic rings, amide groups, and substituents such as morpholino or trifluoromethyl groups can influence the overall molecular geometry and packing in the solid state.

Chemical Reactions Analysis

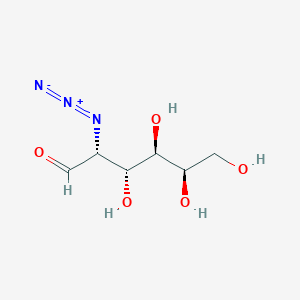

Chemoselective reactions involving similar compounds have been studied, where nucleophilic centers react with electrophiles to form products like hexahydro-4-pyrimidinones or oxazolidines . The reactivity of the aminophenyl group in 3-(4-Aminophenyl)-N-methylpropanamide could be explored in similar chemoselective reactions, potentially leading to the formation of heterocyclic structures or other derivatives through selective functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass transition temperatures, have been reported . Aromatic polyamides and polyimides derived from similar aminophenyl-based monomers exhibit high thermal stability and solubility in polar solvents. These properties suggest that 3-(4-Aminophenyl)-N-methylpropanamide may also possess favorable solubility and thermal properties, which could be beneficial for its application in material science or pharmaceuticals.

Applications De Recherche Scientifique

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-aminophenyl)-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIZSQMXCUSTBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631239 |

Source

|

| Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-aminophenyl)-N-methylpropanamide | |

CAS RN |

705256-69-5 |

Source

|

| Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)